4-(Bromomethyl)pyridine hydrobromide
Overview
Description
4-(Bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN · HBr and a molecular weight of 252.93 g/mol . It is a substituted pyridine, commonly used in various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known to participate in reactions with 1,2-ethanediamine and 1,3-propanediamine, suggesting it may act as a brominating agent .
Biochemical Pathways
Its reactivity with diamines suggests it may be involved in the synthesis of various organic compounds .
Result of Action
It’s known to participate in the formation of diamines .
Action Environment
It’s known that the compound should be stored under inert gas and in a cool, dry place to avoid moisture .
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the preparation of benzoxazine derivatives, which are important in medicinal chemistry . The interactions between this compound and these biomolecules are primarily based on its ability to act as an alkylating agent, introducing bromomethyl groups into target molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through alkylation reactions. It binds to nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, the alkylation of DNA can result in changes in gene expression, contributing to the compound’s overall biochemical effects. The molecular mechanism of this compound is thus centered on its ability to form covalent bonds with various biomolecules, leading to functional alterations.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical research. Over time, this compound can undergo hydrolysis, leading to the formation of pyridine and hydrobromic acid . The temporal effects of this compound also include its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced, emphasizing the need for careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an alkylating agent. It interacts with enzymes and cofactors, leading to the formation of alkylated products These interactions can affect metabolic flux and alter the levels of metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its solubility and affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the cytoplasm, where it can modify cytoplasmic enzymes and proteins. The subcellular localization of this compound thus plays a key role in determining its biochemical effects and cellular responses.
Preparation Methods
The synthesis of 4-(Bromomethyl)pyridine hydrobromide typically involves the bromination of 4-methylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Formation of Diamines: It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines.
Common reagents used in these reactions include nucleophiles like amines, thiols, and other suitable reactants. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-(Bromomethyl)pyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with the bromomethyl group at the 2-position instead of the 4-position.
4-(Chloromethyl)pyridine hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-Picolyl bromide hydrobromide: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of bio-compatible nanocarriers and other specialized compounds.
Properties
IUPAC Name |
4-(bromomethyl)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUUDUWDNCECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508926 | |
Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-24-3 | |
Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BROMOMETHYL)PYRIDINE HBR | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Bromomethyl)pyridine hydrobromide in the synthesis of the Fe3O4@PyHBr3 nanocatalyst?
A1: this compound acts as a linker molecule in the multi-step synthesis of the Fe3O4@PyHBr3 nanocatalyst. It initially reacts with (3-aminopropyl)triethoxysilane (APTES) through its bromomethyl group. This modified linker then attaches to the iron oxide nanoparticles (Fe3O4). The final step involves a grinding reaction with KBr and HIO4, resulting in the formation of the pyridinium hydrotribromide (PyHBr3) group linked to the magnetic nanoparticles. Essentially, this compound plays a crucial role in bridging the catalytic PyHBr3 group to the magnetic Fe3O4 core, enabling the catalyst's magnetic separation and reusability. []
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